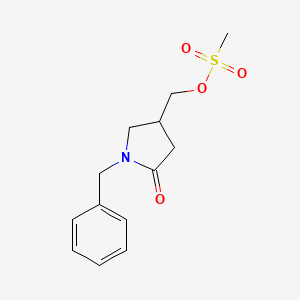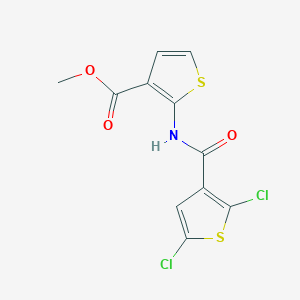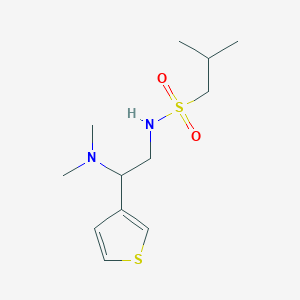![molecular formula C17H22N4O3S B6501173 N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide CAS No. 946201-32-7](/img/structure/B6501173.png)
N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including an azepane ring, a thiophene ring, and an oxazole ring. These are all heterocyclic compounds, which means they contain atoms of at least two different elements as members of its rings .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used to introduce each functional group .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The azepane ring is a seven-membered ring with one nitrogen atom, the thiophene ring is a five-membered ring with one sulfur atom, and the oxazole ring is a five-membered ring with both a nitrogen and an oxygen atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. For example, the nitrogen in the azepane ring might be basic, while the thiophene and oxazole rings might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple heterocycles might increase its polarity, affecting its solubility in different solvents .科学的研究の応用
AzThox has been used in a variety of scientific research applications. It has been used as a tool to study the effects of various compounds on enzymes, as well as to investigate the biochemical and physiological effects of these compounds. AzThox has also been used in studies exploring the effects of various drugs on the body, as well as in studies exploring the effects of various environmental toxins on the body. Additionally, AzThox has been used in studies exploring the effects of various hormones on the body, as well as in studies exploring the effects of various nutrients on the body.
作用機序
AzThox works by inhibiting the activity of a number of enzymes. Specifically, it binds to the active site of the enzyme and prevents the enzyme from being able to catalyze its reaction. This inhibition of the enzyme’s activity leads to a decrease in the rate of the reaction, which can be used to study the effects of various compounds on the enzyme.
Biochemical and Physiological Effects
AzThox has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of a number of enzymes, including the enzymes involved in DNA replication and transcription, as well as enzymes involved in protein synthesis. Additionally, AzThox has been found to inhibit the activity of a number of hormones, including testosterone and estrogen. Furthermore, AzThox has been found to have an anti-inflammatory effect and to reduce the levels of certain inflammatory markers, such as C-reactive protein.
実験室実験の利点と制限
One of the main advantages of using AzThox in laboratory experiments is that it is relatively easy to synthesize and can be stored in a stable form for an extended period of time. Additionally, AzThox can be used in a variety of different experiments, as it is an effective inhibitor of a number of enzymes. However, one of the main limitations of using AzThox in laboratory experiments is that it is not water-soluble, which can make it difficult to use in certain types of experiments.
将来の方向性
In the future, AzThox could be used in a variety of different applications. For example, it could be used to study the effects of various compounds on enzymes, as well as to investigate the biochemical and physiological effects of these compounds. Additionally, AzThox could be used in studies exploring the effects of various drugs on the body, as well as in studies exploring the effects of various environmental toxins on the body. Furthermore, AzThox could be used in studies exploring the effects of various hormones on the body, as well as in studies exploring the effects of various nutrients on the body. Additionally, AzThox could be used to study the effects of various compounds on the development and progression of various diseases, such as cancer and Alzheimer’s disease. Finally, AzThox could be used to study the effects of various compounds on the immune system, as well as to investigate the effects of various compounds on the development of various neurological disorders.
合成法
AzThox can be synthesized using a variety of different methods. One of the most common methods is to use a reaction between an alkyl azide and a thiophene-3-carboxylic acid. This reaction produces an intermediate compound, which is then converted to AzThox by a subsequent reaction with an oxazole. Other methods for the synthesis of AzThox can also be used, such as the use of an alkyl azide and a thiophene-3-carboxylic acid in the presence of a base.
Safety and Hazards
特性
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c22-16(17(23)19-15-5-9-24-20-15)18-11-14(13-6-10-25-12-13)21-7-3-1-2-4-8-21/h5-6,9-10,12,14H,1-4,7-8,11H2,(H,18,22)(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGQQMSKLPPTCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CNC(=O)C(=O)NC2=NOC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B6501093.png)

![2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]propanamide](/img/structure/B6501098.png)
![2,6-difluoro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B6501116.png)
![1-cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B6501124.png)
![5-chloro-2-methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B6501129.png)
![N-(2-methylphenyl)-2-({3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B6501130.png)
![tert-butyl 3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxylate](/img/structure/B6501132.png)
![N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-4-(propan-2-yloxy)benzamide](/img/structure/B6501135.png)
![N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B6501139.png)
![N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B6501145.png)
![N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B6501162.png)

